Octreotide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

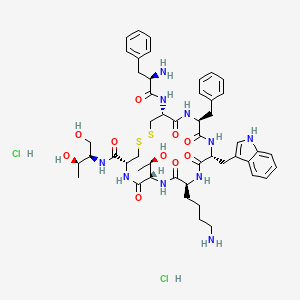

Octreotide Hydrochloride is a synthetic octapeptide that mimics natural somatostatin pharmacologically. It is a more potent inhibitor of growth hormone, glucagon, and insulin than the natural hormone. This compound is used primarily in the treatment of acromegaly, carcinoid tumors, and vasoactive intestinal peptide-secreting tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octreotide Hydrochloride can be synthesized using both liquid-phase and solid-phase peptide synthesis methods. The liquid-phase synthesis involves the 4+2+2 strategy, which includes deblocking and oxidative cyclization . The hydrochloride of dipeptide HCys (Acm)ThrOl is obtained by deblocking BocCys (Asm)ThrOl with 12% hydrogen chloride solution in dioxane at 10°C. The reaction conditions are optimized to avoid the formation of chloride substitution products .

Industrial Production Methods: Industrial production of this compound often involves the use of glucose-initiated poly(lactic-co-glycolic acid) (PLGA) microspheres. The encapsulation process includes the double emulsion-solvent evaporation method, which ensures controlled release and stability of the compound .

Chemical Reactions Analysis

Types of Reactions: Octreotide Hydrochloride undergoes various chemical reactions, including:

Oxidation: Involves the formation of disulfide bonds between cysteine residues.

Reduction: Reduction of disulfide bonds to free thiol groups.

Substitution: Substitution reactions involving amino acid residues.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or air oxidation in the presence of catalysts.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Carbodiimide reagents for peptide bond formation.

Major Products: The major products formed from these reactions include various peptide fragments and modified peptides with altered biological activity.

Scientific Research Applications

Octreotide Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in inhibiting hormone secretion and its effects on cellular signaling pathways.

Medicine: Widely used in the treatment of acromegaly, carcinoid tumors, and other hormone-secreting tumors

Industry: Employed in the development of long-acting injectable formulations for sustained drug release.

Mechanism of Action

Octreotide Hydrochloride exerts its effects by binding to somatostatin receptors, predominantly SSTR2 and SSTR5. This binding inhibits the secretion of growth hormone, glucagon, and insulin. The compound mimics the natural hormone somatostatin but with greater potency and longer duration of action .

Comparison with Similar Compounds

Lanreotide: Another somatostatin analog used for similar indications.

Pasireotide: A newer somatostatin analog with broader receptor binding profile.

Uniqueness: Octreotide Hydrochloride is unique due to its specific receptor binding affinity and its ability to be formulated into long-acting injectable forms. It has a well-established safety profile and is widely used in clinical practice .

Properties

CAS No. |

1607842-55-6 |

|---|---|

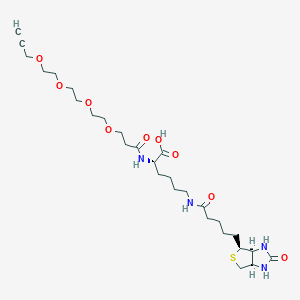

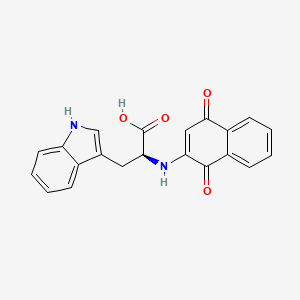

Molecular Formula |

C49H68Cl2N10O10S2 |

Molecular Weight |

1092.2 g/mol |

IUPAC Name |

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;dihydrochloride |

InChI |

InChI=1S/C49H66N10O10S2.2ClH/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;;/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);2*1H/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;;/m1../s1 |

InChI Key |

PPJMKGDKFBCNIY-LODIGNQBSA-N |

SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.Cl.Cl |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.Cl.Cl |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Octreotide hydrochloride; Octreotide hydrochloride, (-)-; Octreotide HCl; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B609645.png)